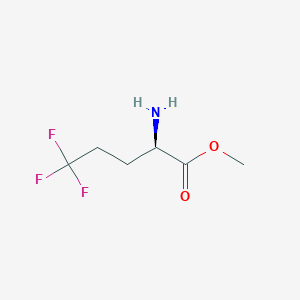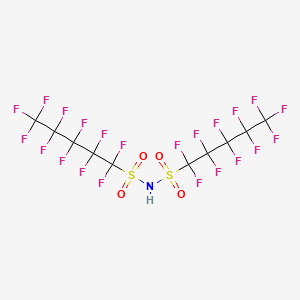![molecular formula C14H16F3NO4 B12828772 ethyl (2S)-2-acetamido-3-[4-(trifluoromethoxy)phenyl]propanoate](/img/structure/B12828772.png)
ethyl (2S)-2-acetamido-3-[4-(trifluoromethoxy)phenyl]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-DL-(4-trifluoromethoxy)phenylalanine ethyl ester is a versatile chemical compound with the molecular formula C14H16F3NO4. This compound is known for its unique properties and structure, making it an ideal candidate for various scientific research applications, including drug development, molecular labeling, and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-DL-(4-trifluoromethoxy)phenylalanine ethyl ester typically involves the acetylation of DL-(4-trifluoromethoxy)phenylalanine followed by esterification with ethanol. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a catalyst such as sulfuric acid to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of N-Acetyl-DL-(4-trifluoromethoxy)phenylalanine ethyl ester may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-DL-(4-trifluoromethoxy)phenylalanine ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Applications De Recherche Scientifique
N-Acetyl-DL-(4-trifluoromethoxy)phenylalanine ethyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in molecular labeling and imaging studies.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Acetyl-DL-(4-trifluoromethoxy)phenylalanine ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Acetyl-3-(trifluoromethoxy)aniline
- N-Acetyl-4-(trifluoromethoxy)aniline
- N-Acetyl-D-phenylalanine ethyl ester
Uniqueness
N-Acetyl-DL-(4-trifluoromethoxy)phenylalanine ethyl ester stands out due to its trifluoromethoxy group, which imparts unique chemical and biological properties. This group enhances the compound’s stability and reactivity, making it particularly valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C14H16F3NO4 |
|---|---|
Poids moléculaire |
319.28 g/mol |
Nom IUPAC |
ethyl (2S)-2-acetamido-3-[4-(trifluoromethoxy)phenyl]propanoate |
InChI |
InChI=1S/C14H16F3NO4/c1-3-21-13(20)12(18-9(2)19)8-10-4-6-11(7-5-10)22-14(15,16)17/h4-7,12H,3,8H2,1-2H3,(H,18,19)/t12-/m0/s1 |
Clé InChI |
GRQUPOZYKRJTJD-LBPRGKRZSA-N |
SMILES isomérique |
CCOC(=O)[C@H](CC1=CC=C(C=C1)OC(F)(F)F)NC(=O)C |
SMILES canonique |
CCOC(=O)C(CC1=CC=C(C=C1)OC(F)(F)F)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1,3,3-Tetramethyl-2,3-dihydro-1H-benzo[de]isoquinoline](/img/structure/B12828703.png)
![3-(4-Chloro-1-oxo-1,3-dihydro-2h-pyrrolo[3,4-c]pyridin-2-yl)piperidine-2,6-dione](/img/structure/B12828709.png)

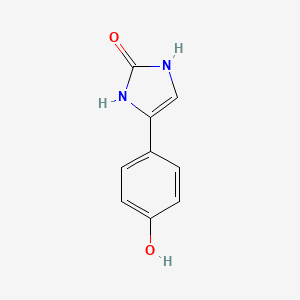
![2-(Chlorofluoromethyl)-1H-benzo[d]imidazole](/img/structure/B12828721.png)
![2-(1-Oxo-1H-cyclopenta[a]naphthalen-3(2H)-ylidene)malononitrile](/img/structure/B12828734.png)

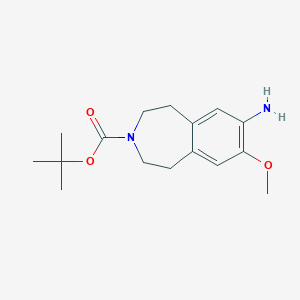
![3-((4-Fluorophenoxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12828751.png)
![2-(4,5-Dimethyl-1-oxo-7-(1H-pyrrol-1-yl)furo[3,4-d]pyridazin-2(1H)-yl)acetic acid](/img/structure/B12828756.png)
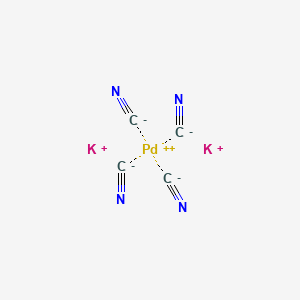
![(3aR,8aR)-6-Hydroxy-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide](/img/structure/B12828762.png)
